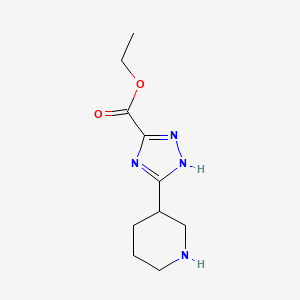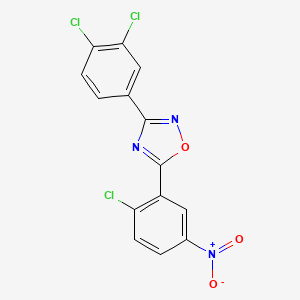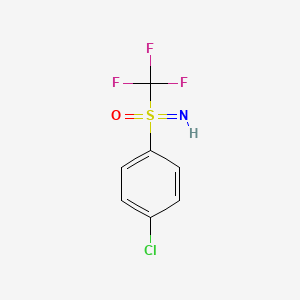
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and a triazole ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the halogen atoms and the triazole ring, which can form hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole
- 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
Uniqueness
Compared to similar compounds, 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one stands out due to its specific combination of halogen atoms and the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H7Cl3F3N3O |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H7Cl3F3N3O/c16-9-3-1-7(5-10(9)17)13-22-14(25)24(23-13)12-4-2-8(6-11(12)18)15(19,20)21/h1-6H,(H,22,23,25) |
InChI Key |
BLXRIZWQCJZSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





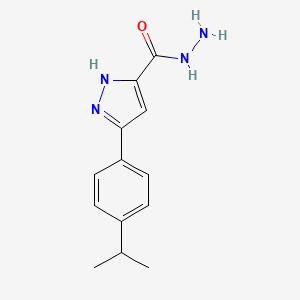
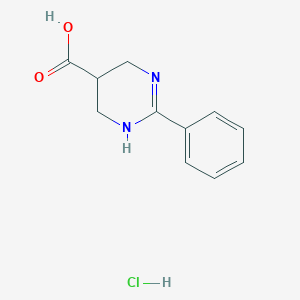
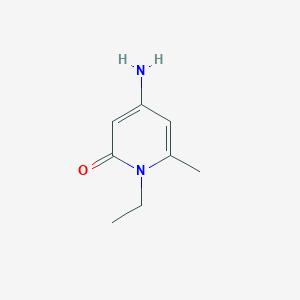

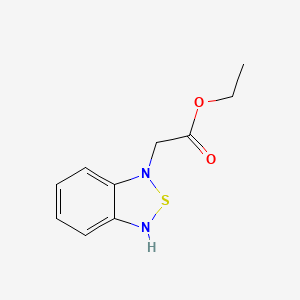
![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

